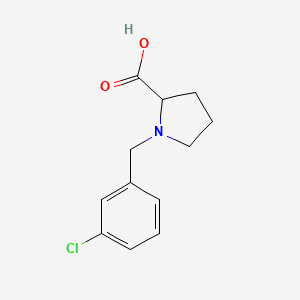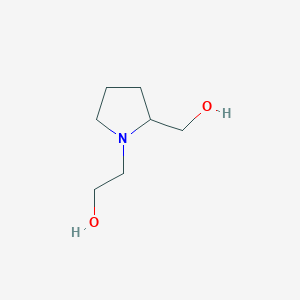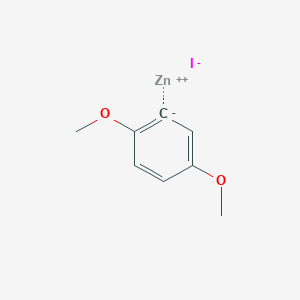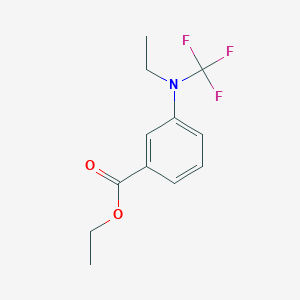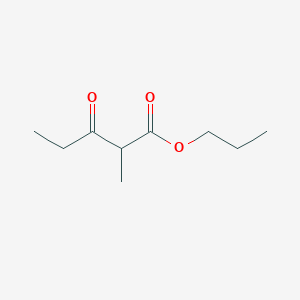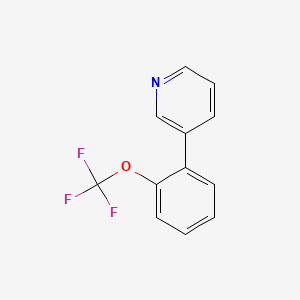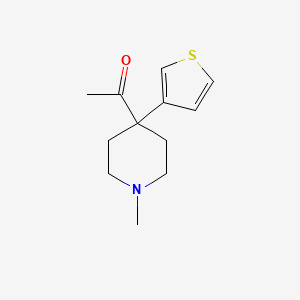
1-(1-Methyl-4-(thiophen-3-yl)piperidin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-4-(thiophen-3-yl)piperidin-4-yl)ethanone is a chemical compound that features a piperidine ring substituted with a thiophene group and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-4-(thiophen-3-yl)piperidin-4-yl)ethanone typically involves the reaction of thiophene derivatives with piperidine intermediates. One common method involves the alkylation of 4-piperidone with thiophene-3-ylmethyl bromide, followed by reduction and methylation steps . The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Methyl-4-(thiophen-3-yl)piperidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidinyl alcohols.
Substitution: Halogenated piperidine derivatives.
Applications De Recherche Scientifique
1-(1-Methyl-4-(thiophen-3-yl)piperidin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its interaction with various biomolecules.
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-4-(thiophen-3-yl)piperidin-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects in cellular processes .
Comparaison Avec Des Composés Similaires
- **1-(Thiophen-2-ylmethyl)piperidin-4-yl)methanamine
- **3-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-2-(thiophen-2-yl)-1H-indole
Uniqueness: 1-(1-Methyl-4-(thiophen-3-yl)piperidin-4-yl)ethanone is unique due to its specific substitution pattern on the piperidine ring and the presence of the thiophene group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C12H17NOS |
|---|---|
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
1-(1-methyl-4-thiophen-3-ylpiperidin-4-yl)ethanone |
InChI |
InChI=1S/C12H17NOS/c1-10(14)12(11-3-8-15-9-11)4-6-13(2)7-5-12/h3,8-9H,4-7H2,1-2H3 |
Clé InChI |
CDAYVWILEHAVFF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCN(CC1)C)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


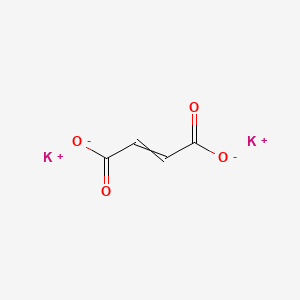
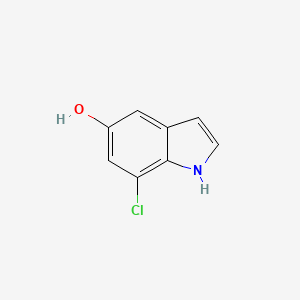
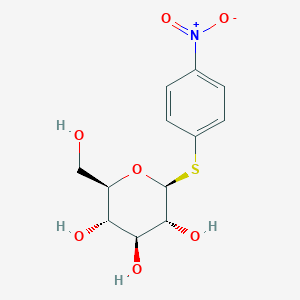
![5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13976909.png)
![(S)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13976912.png)
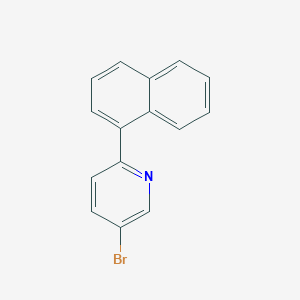
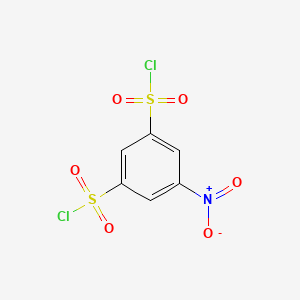
![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine](/img/structure/B13976930.png)
